2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid
Overview
Description
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is known for its utility in various research fields due to its unique chemical structure, which includes a pyrimidine ring substituted with dimethyl groups and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid typically involves the reaction of 4,6-dimethylpyrimidine-2-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyrimidine ring is replaced by the chloroacetic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pH, and other parameters to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-((4,6-Dimethylpyrimidin-2-yl)oxy)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-((4,6-Dimethylpyrimidin-2-yl)oxy)butanoic acid: Contains a butanoic acid moiety.
4,6-Dimethylpyrimidine-2-ol: The parent compound without the acetic acid moiety.
Uniqueness
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid is unique due to its specific combination of a pyrimidine ring with dimethyl substitutions and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxyacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(2)10-8(9-5)13-4-7(11)12/h3H,4H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRFOQQFZTZWRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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